N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
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Overview
Description
N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core, a cyclopentyl group, and an ethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide typically involves multi-step reactions The process begins with the preparation of the thiazolo[4,5-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the acetamide linkage, which is achieved through amidation reactions using suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different biological activities .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for further investigation in enzyme inhibition studies
Medicine: The compound’s biological activities suggest potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases
Industry: Its unique chemical properties make it useful in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with a similar core structure, known for their enzyme inhibitory activities.
Thiazolo[4,5-d]pyrimidine: Compounds with this core structure have been studied for their potential as anticancer agents.
Pyrido[2,3-d]pyrimidine: These compounds are known for their antibacterial and cyclin-dependent kinase inhibitory activities.
Uniqueness
N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl and ethoxyphenyl moieties contribute to its specificity and potency as an enzyme inhibitor, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C20H22N4O3S3 |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-cyclopentyl-2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N4O3S3/c1-2-27-14-9-7-13(8-10-14)24-17-16(30-20(24)28)18(26)23-19(22-17)29-11-15(25)21-12-5-3-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
STAMDZIRFFEMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4CCCC4)SC2=S |
Origin of Product |
United States |
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